molecular formula C21H25FN6O2S B2754500 1-ethyl-N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide CAS No. 2380182-13-6

1-ethyl-N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2754500
CAS No.: 2380182-13-6
M. Wt: 444.53
InChI Key: JZFFYUMTBSXSPF-UHFFFAOYSA-N
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Description

1-ethyl-N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 1-ethyl-N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, each requiring specific reagents and conditions. The synthetic route generally starts with the preparation of the pyrimidine ring, followed by the introduction of the azetidine and pyrazole rings. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow processes and advanced purification techniques to meet the demand for this compound in research and development.

Chemical Reactions Analysis

1-ethyl-N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles such as amines or thiols replace the sulfonamide moiety, forming new derivatives.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, providing insights into its stability and reactivity.

Scientific Research Applications

1-ethyl-N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies related to enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory, antiviral, or anticancer agent, due to its ability to interact with specific biological targets.

    Industry: The compound is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-ethyl-N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of cellular signaling cascades.

Comparison with Similar Compounds

1-ethyl-N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide can be compared with other similar compounds, such as:

    1-ethyl-N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,2-dimethylimidazole-4-sulfonamide: This compound has a similar structure but differs in the heterocyclic ring, which may lead to different chemical and biological properties.

    1-ethyl-N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,2-dimethyl-1H-imidazole-4-sulfonamide: Another closely related compound, differing in the substitution pattern on the imidazole ring, which can affect its reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups and rings, providing a distinct set of properties that make it valuable for various research and industrial applications.

Properties

IUPAC Name

1-ethyl-N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,3,5-trimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN6O2S/c1-5-28-15(3)20(14(2)25-28)31(29,30)26(4)17-11-27(12-17)21-18(22)19(23-13-24-21)16-9-7-6-8-10-16/h6-10,13,17H,5,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZFFYUMTBSXSPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)S(=O)(=O)N(C)C2CN(C2)C3=NC=NC(=C3F)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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